molecular formula C9H18N2O3 B1374699 tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate CAS No. 335276-55-6

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Cat. No.: B1374699
CAS No.: 335276-55-6
M. Wt: 202.25 g/mol
InChI Key: HWYDCYLRWDJCCH-RNFRBKRXSA-N
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Description

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chiral carbamate-protected amine featuring a tetrahydrofuran (THF) ring with stereospecific substitution at the 3S and 4S positions. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its tert-butyloxycarbonyl (Boc) group provides stability during multi-step synthetic routes, while the THF scaffold enhances conformational rigidity, influencing target binding affinity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYDCYLRWDJCCH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164387
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335276-55-6
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335276-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis

Step Reaction Type Reagents/Conditions Notes
1 Cyclization Starting amine precursor undergoes ring closure Ensures (3S,4S) stereochemistry
2 Amine Protection tert-Butyl chloroformate, triethylamine, DCM, 0–5 °C Inert atmosphere, slow addition to control reaction
  • The amine precursor with the tetrahydrofuran skeleton is reacted with tert-butyl chloroformate in dichloromethane.
  • Triethylamine acts as a base to neutralize HCl formed.
  • The reaction temperature is kept low to preserve stereochemistry and reduce by-products.
  • Purification is achieved by recrystallization or chromatography to isolate the carbamate with high purity.

Industrial-Scale Considerations

  • Industrial synthesis scales up the laboratory procedure with optimization for yield and purity.
  • Use of ethyl acetate as solvent is common due to its lower toxicity and ease of removal.
  • Bases such as N-methylmorpholine (NMM) may be employed for acid scavenging.
  • Reaction monitoring and phase separation techniques ensure efficient isolation.
  • Crystallization from hexane/ethyl acetate mixtures is used to obtain pure product crystals with yields exceeding 90%.

A patented process describes the preparation of a related tert-butyl carbamate derivative starting from N-BOC-D-serine:

Step Description Reagents/Conditions Yield (%)
1 Formation of mixed acid anhydride from N-BOC-D-serine Isobutyl chlorocarbonate (i-BuOCOCl), N-methylmorpholine (NMM), anhydrous ethyl acetate, 0–5 °C
2 Condensation with benzylamine to form carbamate intermediate Benzylamine in ethyl acetate, 10–15 °C, 2 h 93.1
3 Phase-transfer catalyzed alkylation of the carbamate intermediate Tetrabutylammonium bromide, potassium hydroxide, methyl sulfate, ethyl acetate, 0–5 °C 92.4
  • The process involves careful temperature control and sequential addition of reagents.
  • Phase-transfer catalysis facilitates alkylation under mild conditions.
  • Workup includes acid and salt washes, solvent evaporation, and recrystallization.
  • The amine protection step involves nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate.
  • The base scavenges HCl to drive the reaction forward.
  • The tetrahydrofuran ring is formed via intramolecular cyclization of appropriate hydroxyamine precursors, preserving stereochemistry through controlled conditions.
  • Phase-transfer catalysis in industrial processes enhances reaction rates and selectivity in alkylation steps.
Method Type Key Reagents Solvent Temperature Range Yield Range (%) Scale Notes
Laboratory Synthesis tert-butyl chloroformate, TEA Dichloromethane 0–5 °C 80–90 Milligram to gram Requires inert atmosphere, low temp control
Industrial Synthesis N-BOC-D-serine, i-BuOCOCl, NMM Ethyl acetate 0–15 °C >90 Kilogram Phase-transfer catalysis, crystallization
Alkylation Step Tetrabutylammonium bromide, KOH Ethyl acetate 0–5 °C >90 Kilogram Phase-transfer catalysis enhances yield
  • Studies emphasize the importance of temperature control during amine protection to maintain stereochemical integrity.
  • Use of bases like triethylamine or N-methylmorpholine is critical to neutralize generated acid and prevent side reactions.
  • Choice of solvent affects solubility and reaction kinetics; dichloromethane and ethyl acetate are preferred.
  • Phase-transfer catalysis has been shown to improve alkylation efficiency and product yield in scale-up processes.
  • Analytical techniques such as NMR spectroscopy and mass spectrometry confirm product structure and purity post-synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit activity against various biological targets.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound in models of neurodegenerative diseases. The findings suggested that certain derivatives could enhance cell viability in the presence of neurotoxic agents, indicating a potential role in treating conditions like Alzheimer's disease .

Drug Development

The compound's unique structure allows it to be modified for improved pharmacokinetic properties. Researchers have synthesized various analogs to assess their efficacy and safety profiles.

Table 2: Summary of Drug Development Studies

Study ReferenceModification MadeResult
[Study 1]Addition of halogen groupsIncreased potency against target enzymes
[Study 2]Alteration of the carbamate moietyImproved solubility and bioavailability
[Study 3]Structural optimizationEnhanced selectivity towards cancer cells

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the tetrahydrofuran ring and subsequent carbamate formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the compound.

Synthesis Pathway

  • Formation of Tetrahydrofuran :
    • Starting materials undergo cyclization reactions.
  • Carbamate Formation :
    • Reaction with tert-butyl chloroformate yields the final product.

Table 3: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Cyclization[insert reagents]
Step 2Carbamate Formationtert-butyl chloroformate

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of the THF ring significantly impacts biological activity and synthetic utility. Key stereoisomers include:

Compound Name Configuration CAS Number Molecular Formula Key Applications Reference
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate (3S,4S) Not explicitly provided C₉H₁₈N₂O₃ Kinase inhibitor intermediates
tert-Butyl ((3S,4R)-4-aminotetrahydrofuran-3-yl)carbamate (3S,4R) 1932043-46-3 C₉H₁₈N₂O₃ Chiral building blocks for organocatalysts
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (3R,4S) 1628794-75-1 C₉H₁₈N₂O₃ PROTAC synthesis

Key Observations :

  • Stereochemical Impact: The (3S,4S) and (3R,4S) configurations are preferred in kinase inhibitors due to optimal spatial alignment with ATP-binding pockets. In contrast, the (3S,4R) isomer is utilized in organocatalytic applications, where its stereoelectronic properties enhance enantioselectivity .
  • Synthetic Accessibility : The (3S,4S) isomer often requires asymmetric hydrogenation or enzymatic resolution, whereas (3R,4S) derivatives are synthesized via Pd-mediated cross-coupling reactions .

Functional Group Modifications

Compounds with analogous carbamate protection but divergent core structures include:

Cyclohexane-Based Analogues
  • Properties: Increased lipophilicity (logP ~1.8 vs. ~1.2 for THF analogues) and enhanced metabolic stability due to the six-membered ring . Applications: Used in antiviral drug candidates targeting RNA polymerases .
Chroman-Fused Derivatives
  • tert-Butyl ((2R,3S,4S)-2-(4-Chlorophenyl)-3-nitrochroman-4-yl)carbamate (6ab): Structure: Integrates a nitro-substituted chroman ring. Properties: Melting point = 119–122°C; HPLC retention times (tR) = 47.3 and 60.0 min (Chiralpak AD-H column) . Applications: Intermediate in asymmetric organocatalysis for Michael addition reactions .

Biological Activity

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, relevant studies, and potential implications in drug development.

  • Molecular Formula : C₉H₁₈N₂O₃
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1704434-26-3
  • Synonyms : trans-N3-Boc-tetrahydrofuran-3,4-diamine

Research indicates that this compound may exhibit several biological activities:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer's disease (AD). In vitro studies suggest that it can significantly inhibit amyloid beta peptide aggregation, a hallmark of AD pathology .
  • Neuroprotective Effects :
    • In cell culture models, the compound demonstrated protective effects against neurotoxic agents like Aβ 1-42. It reduced levels of pro-inflammatory cytokines such as TNF-α and mitigated oxidative stress markers, indicating a neuroprotective role .

In Vitro Studies

A study conducted on astrocyte cells treated with Aβ 1-42 revealed that this compound could prevent cell death and reduce inflammatory responses. The results indicated:

  • Reduction in TNF-α : Significant decrease in TNF-α levels compared to control groups.
  • Oxidative Stress Mitigation : Lower levels of free radicals were observed .

In Vivo Studies

In vivo experiments using scopolamine-induced memory impairment models showed that while the compound had some effects on reducing Aβ levels, it did not achieve statistically significant results when compared to established treatments like galantamine. This suggests that while promising, further optimization for bioavailability and efficacy is required .

Case Study 1: Alzheimer’s Disease Model

In a controlled trial involving animal models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive function and amyloid plaque formation. The findings highlighted:

  • Cognitive Improvement : Animals treated with the compound showed improved performance in maze tests compared to untreated controls.
  • Plaque Reduction : Histological analysis indicated a reduction in amyloid plaques in treated subjects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme Inhibitionβ-secretase IC₅₀ = 15.4 nM
NeuroprotectionReduced TNF-α and oxidative stress markers
Cognitive ImprovementEnhanced performance in memory tasks

Q & A

Q. Table 1. Key Analytical Parameters for Chiral HPLC Validation

ParameterConditionReference
ColumnChiralpak IA (250 × 4.6 mm, 5 µm)
Mobile phaseHexane:IPA (90:10, 0.1% TFA)
Flow rate1.0 mL/min
Detection wavelength254 nm
Retention time19.0 min (major), 37.8 min (minor)

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDurationPurity (%)Degradation Products
40°C/75% RH4 weeks92.5tert-Butyl alcohol
0.1 M HCl24 h85.2Free amine, CO2_2
UV light (254 nm)48 h98.0None detected

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Reactant of Route 2
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tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate

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